(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one
Description
(4R)-4-(Furan-2-yl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features a stereogenic center at the C4 position, with an R-configuration, and a furan-2-yl substituent at this position. Oxazolidinones are widely recognized for their pharmacological relevance, particularly as antimicrobial agents (e.g., linezolid) and enzyme inhibitors (e.g., PI3Kδ inhibitors) .
Synthetic routes often employ chiral auxiliaries or Lewis acids to achieve enantioselectivity. For instance, Ti-TADDOLate catalysts have been utilized in asymmetric aldol reactions to construct similar oxazolidinones . The compound’s structural flexibility makes it a candidate for further derivatization in drug discovery.
Properties
CAS No. |
193528-31-3 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H7NO3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
APSJMASLAHDNSQ-RXMQYKEDSA-N |
SMILES |
C1C(NC(=O)O1)C2=CC=CO2 |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)C2=CC=CO2 |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CO2 |
Synonyms |
(4R)-4-(2-Furanyl)-2-oxazolidinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural analogs of (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one, highlighting substituent differences and their implications:
Key Observations :
- Furan vs.
- Hydroxymethyl/Chloromethyl : Polar substituents like hydroxymethyl improve solubility, while chloromethyl groups facilitate further functionalization .
- Azidomethyl Derivatives : Azide-containing analogs (e.g., linezolid-related compounds) are precursors for "click chemistry," enabling conjugation with biomolecules .
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